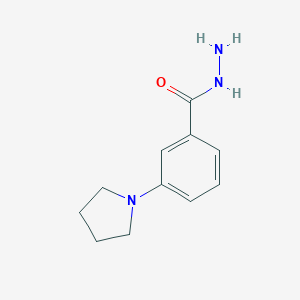

3-Pyrrolidin-1-ylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The preparation of 3-Pyrrolidin-1-ylbenzohydrazide typically involves the reaction of 3-(1-Pyrrolidinyl)benzoic acid with hydrazine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Materials: 3-(1-Pyrrolidinyl)benzoic acid and hydrazine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures.

Procedure: The 3-(1-Pyrrolidinyl)benzoic acid is dissolved in the solvent, and hydrazine is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified using recrystallization or column chromatography.

化学反応の分析

3-Pyrrolidin-1-ylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or alkylating agents.

These reactions are typically carried out under standard laboratory conditions, with the choice of reagents and conditions depending on the desired product .

科学的研究の応用

3-Pyrrolidin-1-ylbenzohydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of histone demethylase inhibitors, which are important in the study of epigenetic regulation and potential cancer therapies.

Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic applications, particularly in the context of enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 3-Pyrrolidin-1-ylbenzohydrazide involves its interaction with specific molecular targets, such as histone demethylases. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. By inhibiting these enzymes, this compound can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer .

類似化合物との比較

3-Pyrrolidin-1-ylbenzohydrazide can be compared with other similar compounds, such as:

Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.

Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety are known for their applications in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of the pyrrolidine and benzohydrazide structures, which confer specific chemical and biological properties that are valuable in research and potential therapeutic applications .

生物活性

3-Pyrrolidin-1-ylbenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial and enzyme inhibitory activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzohydrazide with pyrrolidine derivatives. Various synthetic pathways have been explored to optimize yield and purity. The compound can be synthesized through one-pot reactions or multi-step processes, depending on the desired substitution patterns on the aromatic ring.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 30 μM |

| Mycobacterium tuberculosis | 60 μM |

| Bacillus anthracis | 16–128 μM |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in treating resistant infections .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been identified as an inhibitor of inorganic pyrophosphatases (PPases), which are crucial for various biochemical pathways. The compound's inhibition profile indicates that it can effectively reduce the enzymatic activity at certain concentrations.

Table 2: Inhibition of MtPPase by this compound Derivatives

| Compound | % Inhibition at 100 μM | IC50 (μM) |

|---|---|---|

| This compound | 45% | 148 |

| Analog A | 35% | Not Determined |

| Analog B | >50% | Not Determined |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Drug Resistance : A study focusing on drug-resistant Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load in infected models, indicating its potential as a therapeutic agent against resistant strains .

- Impact on Mycobacterial Infections : Another investigation revealed that the compound not only inhibited Mycobacterium tuberculosis growth but also showed synergistic effects when used in combination with existing antibiotics, enhancing their efficacy .

特性

IUPAC Name |

3-pyrrolidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKIWRQVNAKSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428082 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-61-7 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。